2-chloro-5-nitropyridin-3-ol
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Overview
Description
2-chloro-5-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3ClN2O3. It is a heterocyclic aromatic compound that contains both chlorine and nitro functional groups attached to a pyridine ring. This compound is known for its unique physical and chemical properties, making it valuable in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-nitropyridin-3-ol belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution . .
Biochemical Pathways
Nitropyridines can participate in various chemical reactions, potentially affecting multiple biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s solubility can affect its bioavailability and distribution . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-chloro-5-nitropyridin-3-ol are not well-studied. Nitropyridines, a class of compounds to which this compound belongs, have been synthesized and reacted with various substances
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that nitropyridines can undergo various reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitropyridin-3-ol typically involves multiple steps. One common method starts with the nitration of pyridine to form 3-nitropyridine. This is followed by chlorination to introduce the chlorine atom at the 2-position. The final step involves the hydroxylation of the pyridine ring to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Chlorination reagents such as phosphorus oxychloride or phosphorus pentachloride are commonly used, with reaction temperatures ranging from 40°C to 160°C and reaction times between 2 to 18 hours .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by nucleophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of amino or thiol derivatives.
Reduction: Formation of 2-chloro-5-aminopyridin-3-ol.
Oxidation: Formation of 2-chloro-5-nitropyridin-3-one.
Scientific Research Applications
2-chloro-5-nitropyridin-3-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-chloro-5-nitropyridin-3-ol can be compared with other nitropyridine derivatives such as:
5-chloro-2-nitropyridin-3-ol: Similar structure but different position of the chlorine atom.
2-chloro-4-nitropyridin-3-ol: Similar structure but different position of the nitro group.
2-chloro-3-nitropyridin-4-ol: Similar structure but different position of both chlorine and nitro groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1395037-06-5 |
---|---|
Molecular Formula |
C5H3ClN2O3 |
Molecular Weight |
174.5 |
Purity |
95 |
Origin of Product |
United States |
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